molecular formula C13H15NO B12598133 2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one CAS No. 912675-91-3

2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one

Cat. No.: B12598133
CAS No.: 912675-91-3
M. Wt: 201.26 g/mol
InChI Key: LAKPILVQPVPULO-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one is an organic compound with a unique structure that combines an aminophenyl group with a dimethylcyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenyl ketones with cyclopentadiene derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Scientific Research Applications

2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and influence biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one is unique due to its combination of an aminophenyl group with a dimethylcyclopentene ring. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

912675-91-3

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(2-aminophenyl)-3,4-dimethylcyclopent-2-en-1-one

InChI

InChI=1S/C13H15NO/c1-8-7-12(15)13(9(8)2)10-5-3-4-6-11(10)14/h3-6,8H,7,14H2,1-2H3

InChI Key

LAKPILVQPVPULO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(=C1C)C2=CC=CC=C2N

Origin of Product

United States

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